Cas no 122269-03-8 (2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol)

2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol is a sterically hindered phenolic compound characterized by its robust antioxidant properties. The tert-butyl and 2-methylbutan-2-yl substituents enhance its stability and effectiveness in inhibiting oxidative degradation processes. This compound is particularly useful in industrial applications where thermal and oxidative resistance are critical, such as in lubricants, polymers, and fuels. Its molecular structure ensures low volatility and compatibility with a variety of matrices, making it a reliable choice for long-term stabilization. Additionally, it exhibits minimal reactivity with other additives, allowing for versatile formulation integration. The compound is synthesized under controlled conditions to ensure high purity and consistent performance.
2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol structure
122269-03-8 structure
Product name:2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol
CAS No:122269-03-8
MF:C15H24O
MW:220.3505
MDL:MFCD31619154
CID:1213779
PubChem ID:14765852

2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
    • 2-tert-butyl-4-(2-methylbutan-2-yl)phenol
    • 4-t-amyl-2-t-butylphenol
    • NZRSIUKTGLRKIQ-UHFFFAOYSA-N
    • AS-69240
    • D92878
    • 2-t-butyl-4-(1,1-dimethylpropyl)-phenol
    • DTXSID60563787
    • MFCD31619154
    • SCHEMBL1239911
    • 2-tert-Butyl-4-(1,1-dimethylpropyl)phenol
    • AKOS037446195
    • 2-(tert-butyl)-4-(tert-pentyl)phenol
    • 122269-03-8
    • 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol
    • MDL: MFCD31619154
    • Inchi: 1S/C15H24O/c1-7-15(5,6)11-8-9-13(16)12(10-11)14(2,3)4/h8-10,16H,7H2,1-6H3
    • InChI Key: NZRSIUKTGLRKIQ-UHFFFAOYSA-N
    • SMILES: O([H])C1C([H])=C([H])C(=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 220.182715385g/mol
  • Monoisotopic Mass: 220.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 5.5

2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D756316-1g
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
1g
$670 2025-02-20
1PlusChem
1P0017HY-1g
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
1g
$681.00 2023-12-25
1PlusChem
1P0017HY-100mg
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
100mg
$199.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768334-250mg
2-(tert-Butyl)-4-(tert-pentyl)phenol
122269-03-8 98%
250mg
¥3999.00 2024-08-09
eNovation Chemicals LLC
D756316-100mg
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
100mg
$190 2025-02-19
eNovation Chemicals LLC
D756316-250mg
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
250mg
$340 2025-02-19
eNovation Chemicals LLC
D756316-1g
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
1g
$670 2024-06-08
eNovation Chemicals LLC
D756316-250mg
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
250mg
$340 2024-06-08
A2B Chem LLC
AA55574-100mg
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 95%
100mg
$203.00 2024-04-20
A2B Chem LLC
AA55574-250mg
Phenol, 2-(1,1-dimethylethyl)-4-(1,1-dimethylpropyl)-
122269-03-8 94%
250mg
$374.00 2024-04-20

Additional information on 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol

Introduction to 2-Tert-Butyl-4-(2-Methylbutan-2-yl)phenol (CAS No. 122269-03-8)

2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol, with the CAS number 122269-03-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a substituted phenol, characterized by its unique structural features, which include a tert-butyl group and a 2-methylbutan-2-yl group attached to the phenolic ring. These structural elements contribute to its distinct chemical properties and potential applications in various scientific and industrial domains.

The chemical structure of 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol can be represented as C15H24O. The tert-butyl group (C(CH3)3) and the 2-methylbutan-2-yl group (C(CH3)3-CH(CH3)2) are both bulky alkyl groups that influence the compound's solubility, stability, and reactivity. The presence of these groups also affects the compound's ability to interact with biological systems, making it a valuable candidate for pharmaceutical research.

In recent years, 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol has garnered attention due to its potential therapeutic applications. Studies have shown that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity of 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Beyond its antioxidant properties, 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol could be a promising candidate for the development of anti-inflammatory drugs.

The pharmacokinetic properties of 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol have also been studied to assess its suitability for drug development. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for effective drug delivery. Additionally, the compound's low toxicity and high safety margin make it an attractive option for further clinical evaluation.

In the context of environmental chemistry, 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol has been studied for its potential as a biodegradable additive in various formulations. Its biodegradability reduces environmental impact, making it a more sustainable choice compared to traditional non-biodegradable compounds. This property is particularly important in industries such as cosmetics and personal care products, where consumer demand for eco-friendly options is increasing.

The synthesis of 2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol involves several well-established organic reactions. One common synthetic route involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride and 2-methylbutanoyl chloride in the presence of an acid catalyst. This method provides high yields and good purity, making it suitable for large-scale production.

In conclusion, 2-Tert-Butyl-4-(2-methylbutan-2-y l)phenol (CAS No. 122699038) is a versatile compound with significant potential in various fields, including pharmaceuticals, environmental chemistry, and industrial applications. Its unique structural features confer valuable properties such as antioxidant and anti-inflammatory activities, making it a promising candidate for further research and development. As ongoing studies continue to uncover new applications and benefits, the importance of this compound in scientific and industrial contexts is likely to grow.

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